molecular formula C10H10N2O2 B14913368 2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide

Cat. No.: B14913368
M. Wt: 190.20 g/mol
InChI Key: CHCFNPNWVODAIX-UHFFFAOYSA-N
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Description

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide (CAS 1090881-56-3) is a high-purity nicotinamide derivative supplied at 98% purity for research applications . This compound features a pyridine core, a privileged scaffold in medicinal and agrochemical research due to its influence on solubility and its role as a key pharmacophore . The molecular structure integrates a 2-methoxy substitution on the nicotinamide ring and a prop-2-yn-1-yl (propargyl) group attached to the amide nitrogen, which may serve as a synthetic handle for further derivatization via click chemistry . The primary research application identified for novel compounds in this chemical class is in the development of selective herbicidal agents. Patents disclose that structurally related nicotinamide compounds demonstrate herbicidal activity and are investigated for use in compositions to control a variety of weed species . Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry programs, particularly in the exploration of new agrochemicals . Pyridine derivatives are widely studied for their biological activities, and this compound's structure presents opportunities for further investigation in various fields of chemical research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound has associated hazard warnings including harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-N-prop-2-ynylpyridine-3-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13)

InChI Key

CHCFNPNWVODAIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinamide with prop-2-yn-1-yl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide is a nicotinamide derivative featuring a methoxy group and a propargyl substituent, with the molecular formula C10H10N2O2. The propargyl group suggests reactivity in chemical transformations, and the methoxy group can influence its biological properties and solubility. Research indicates that nicotinamide derivatives often exhibit biological activities, potentially acting as inhibitors or modulators of specific enzymes involved in metabolic pathways.

Potential Applications

The applications of this compound span various fields:

  • Biochemical Studies The compound may serve as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
  • Therapeutic Research It shows potential as an inhibitor of metabolic enzymes, which positions it uniquely within therapeutic research contexts, particularly concerning metabolic diseases. Nicotinamide N-methyltransferase is a target for inhibition due to its association with metabolic disorders such as diabetes and obesity.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Enzyme assays to measure inhibitory activity.
  • Spectroscopic methods to analyze binding interactions.
  • Cell-based assays to assess biological effects.

Nicotinamide N-methyltransferase (NNMT) Inhibition

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress in cells, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following nicotinamide derivatives are structurally or functionally relevant for comparison:

Compound Name Molecular Formula Substituents Key Features
2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide C₁₀H₉N₂O₂ 2-OCH₃, propargylamide Target compound; methoxy enhances electron density
N-(Prop-2-yn-1-yl)nicotinamide C₉H₈N₂O Propargylamide (no methoxy) Base compound; lacks methoxy group
5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide (45) C₁₉H₁₇N₃O₂ 2-OCH₃, 6-methylpyridinyl, phenyl Methoxy and aromatic substituents
2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide C₁₂H₁₆FN₃O₂ 2-F, N-methoxy-N-methyl, pyrrolidinyl Fluorine and tertiary amide substituents

Physicochemical Properties

Melting Points and Stability
  • Compound 45 : Melting point = 229–232°C, attributed to crystalline packing enhanced by the 2-methoxyphenyl group .
  • This compound: Expected to have a higher melting point than the non-methoxy analog due to increased polarity and hydrogen-bonding capacity.
Spectral Data
  • ¹H NMR Shifts :
    • N-(Prop-2-yn-1-yl)nicotinamide : Aromatic protons at δ 9.0 (H-2), 8.74 (H-6), and 8.16 (H-5) .
    • Compound 45 : Aromatic protons in the range δ 6.95–9.09 ppm, with methoxy protons at δ 3.84 .
    • This compound : Anticipated downfield shifts for H-4 and H-6 due to electron-donating methoxy effects.

Biological Activity

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinamide derivatives, characterized by the presence of a methoxy group and an alkyne moiety. Its structural formula can be represented as follows:

C12H13N3O\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}

The compound primarily functions through the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and diseases, including cancer and obesity. NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a cofactor, leading to the production of 1-methylnicotinamide (MNAM) .

Inhibition of NNMT can lead to increased levels of nicotinamide and SAM, potentially reversing metabolic dysregulation associated with various pathologies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.126
H1975 (Lung)0.442
MCF10A (Non-cancer)11.73

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Study on Cancer Cell Lines

A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.126 µM. The treatment also led to increased levels of caspase activity, indicating enhanced apoptotic signaling pathways .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated that oral administration of the compound at doses up to 40 mg/kg resulted in a significant reduction in tumor size without notable toxicity .

Safety Profile

The safety profile of this compound has been assessed in subacute toxicity studies. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves coupling methoxynicotinic acid derivatives with propargylamine using carbodiimide-based condensing agents (e.g., EDCI) and catalysts (e.g., DMAP) in dichloromethane (DCM) at room temperature. Post-reaction purification via flash chromatography (e.g., 40% ethyl acetate/hexane) is recommended to isolate the product .
  • Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC. Use anhydrous conditions to minimize side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess degradation pathways (e.g., hydrolysis of the methoxy or alkyne groups) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect impurities .
    • Supplementary Data : ¹H/¹³C NMR in DMSO-d₆ to verify structural integrity (e.g., methoxy singlet at ~3.8 ppm, alkyne proton at ~3.1 ppm) .

Advanced Research Questions

Q. How can researchers address low yields in the condensation step during synthesis?

  • Troubleshooting :

  • Reagent Selection : Replace EDCI with HATU for improved coupling efficiency in polar aprotic solvents (e.g., DMF) .
  • Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolyzed intermediates. Optimize reaction time (e.g., 12–24 hrs) and temperature (0°C to RT) .
    • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature) and identify optimal conditions .

Q. What computational tools aid in predicting the reactivity or stability of this compound?

  • In Silico Modeling :

  • DFT Calculations : Use Gaussian or COMSOL to simulate reaction pathways (e.g., alkyne nucleophilicity in coupling reactions) .
  • Degradation Prediction : Employ software like ACD/Labs Percepta to model hydrolysis kinetics under varying pH and temperature conditions .

Q. How to resolve discrepancies between experimental spectral data (e.g., NMR vs. HRMS)?

  • Contradiction Analysis :

  • Isotopic Patterns : Check HRMS for halogen impurities (e.g., residual iodine from iodinated intermediates) that might skew molecular ion peaks .
  • Dynamic Effects : Re-examine NMR in different solvents (CDCl₃ vs. DMSO-d₆) to account for hydrogen bonding or tautomerization .
    • Validation : Cross-reference with synthetic intermediates (e.g., methoxynicotinic acid) to confirm functional group integrity .

Key Notes

  • Methodological Rigor : Answers integrate experimental design, contradiction analysis, and advanced tools (e.g., AI, DoE) to align with academic standards .
  • Safety Compliance : Protocols adhere to OSHA and EU guidelines for hazardous compound handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.